Taondiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taondiol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.

Scientific Research Applications

Biological Activities

Taondiol exhibits a range of biological activities that make it a candidate for therapeutic applications. The following table summarizes key biological activities associated with this compound and related compounds:

Gastroprotective Effects

Research has shown that this compound and its derivatives, such as epithis compound and sargaol, possess gastroprotective properties. In studies involving mice, these compounds inhibited gastric mucosal lesions significantly. The gastroprotective mechanism involves the modulation of nitric oxide pathways and prostaglandin synthesis, which are crucial for maintaining gastric mucosal integrity .

- Case Study : In a controlled study, epithis compound was administered at an ED50 value of 40 mg/kg, resulting in a 78% inhibition of gastric lesions compared to control groups .

Antimicrobial and Antifungal Activity

This compound's antimicrobial properties have been explored in various contexts, particularly against bacterial strains such as Klebsiella pneumoniae. Its antifungal activity has also been noted in studies involving marine algae extracts where this compound was identified as a key component responsible for inhibiting fungal growth .

- Case Study : Extracts from T. atomaria, containing this compound, were shown to exhibit significant antifungal activity when tested against common agricultural pathogens .

Agricultural Applications

The insecticidal properties of this compound make it valuable in agriculture as a natural pesticide. Its effectiveness against specific pests can reduce the reliance on synthetic chemicals, promoting sustainable farming practices.

- Case Study : Research indicated that formulations containing this compound derivatives effectively reduced populations of Spodoptera frugiperda, a major agricultural pest .

Chemical Synthesis and Biotechnology

Recent advancements in synthetic chemistry have enabled the modular synthesis of this compound and its derivatives, enhancing their availability for research and commercial applications. Techniques such as nickel-catalyzed cross-coupling have been employed to produce this compound efficiently from simpler precursors .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are reported for Taondiol, and what reaction parameters critically influence yield?

- Methodological Answer : The total synthesis of this compound involves nickel-catalyzed cross-coupling of iodinated intermediates with organozinc reagents, followed by acid-catalyzed cyclization to form the dihydropyran ring . Key parameters include:

- Catalyst selection (e.g., Weix’s nickel-based system for coupling efficiency).

- Precursor preparation (e.g., conversion of intermediates to iodides for improved reactivity).

- Cyclization conditions (e.g., acid strength, temperature, and reaction time).

- Yield optimization requires systematic variation of these parameters using Design of Experiments (DoE) frameworks .

Q. How can researchers characterize this compound’s molecular structure and purity using spectroscopic techniques?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxyl (-OH) and dihydropyran protons to confirm stereochemistry .

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times with synthetic standards.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C in the dihydropyran ring).

- Cross-referencing with literature data is critical to validate structural assignments .

Advanced Research Questions

Q. How can researchers reconcile contradictions between failed radical cross-coupling and successful nickel-catalyzed methods in this compound synthesis?

- Methodological Answer : Radical cross-coupling attempts with redox-active esters failed due to:

- Steric hindrance in this compound’s intermediates, limiting radical accessibility.

- Electron-deficient substrates incompatible with radical initiation conditions.

- A nickel-catalyzed approach circumvented these issues by leveraging iodide intermediates’ superior leaving-group ability and organozinc nucleophilicity .

- Recommendation : Perform computational modeling (DFT) to compare transition-state energies between radical and polar mechanisms, identifying kinetic barriers .

Q. What methodological strategies improve yield and selectivity in the acid-catalyzed cyclization step of this compound synthesis?

- Methodological Answer :

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄, TsOH) versus Lewis acids (e.g., BF₃·OEt₂) to optimize ring closure .

- Solvent effects : Use aprotic solvents (e.g., DCM) to minimize side reactions.

- Temperature gradients : Gradual heating (25°C → 60°C) enhances regioselectivity.

- In-situ monitoring : Employ HPLC or FTIR to track intermediate consumption and adjust conditions dynamically .

Q. How should researchers design experiments to address data variability in this compound’s bioactivity assays?

- Methodological Answer :

- Replicate experiments : Use triplicate measurements with independent synthetic batches to assess batch-to-batch variability.

- Control groups : Include structurally analogous compounds (e.g., chevalone A) to isolate this compound-specific effects.

- Statistical rigor : Apply ANOVA or t-tests to determine significance thresholds, and report confidence intervals (95% CI) .

- Error source analysis : Quantify instrument precision (e.g., plate reader variability) and operator bias .

Q. Methodological Frameworks for this compound Research

Q. What frameworks ensure rigor in formulating this compound-related research questions?

- Answer :

- PICOT Framework : Define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (control compounds), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (understudied pathways), Ethical (in-vitro vs. in-vivo limits), and Relevant (therapeutic potential) .

Q. How can researchers structure a this compound study to facilitate reproducibility?

- Answer :

- Detailed protocols : Document reaction conditions (e.g., molar ratios, stirring speed) and instrument calibration steps .

- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallography files in public repositories (e.g., Zenodo).

- Negative results reporting : Publish failed synthetic routes (e.g., radical cross-coupling) to prevent redundant efforts .

Properties

CAS No. |

34274-99-2 |

|---|---|

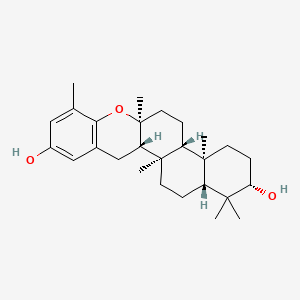

Molecular Formula |

C27H40O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol |

InChI |

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1 |

InChI Key |

LRMHPGVONLYGQD-JQGWRLNDSA-N |

SMILES |

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O |

Synonyms |

2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol taondiol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.